molecular formula C8H6F4O2 B12846060 5-Fluoro-2-(2,2,2-trifluoroethoxy)phenol

5-Fluoro-2-(2,2,2-trifluoroethoxy)phenol

Cat. No.: B12846060
M. Wt: 210.13 g/mol
InChI Key: YFDWJOXJTKUILT-UHFFFAOYSA-N
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Description

5-Fluoro-2-(2,2,2-trifluoroethoxy)phenol is a fluorinated aromatic compound characterized by a phenol core substituted with a fluorine atom at the 5-position and a trifluoroethoxy group (-OCH₂CF₃) at the 2-position. The trifluoroethoxy group enhances lipophilicity and metabolic stability, making such compounds relevant in pharmaceutical and agrochemical research .

Properties

Molecular Formula

C8H6F4O2

Molecular Weight

210.13 g/mol

IUPAC Name

5-fluoro-2-(2,2,2-trifluoroethoxy)phenol

InChI

InChI=1S/C8H6F4O2/c9-5-1-2-7(6(13)3-5)14-4-8(10,11)12/h1-3,13H,4H2

InChI Key

YFDWJOXJTKUILT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)O)OCC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-Fluoro-2-(2,2,2-trifluoroethoxy)phenol can be achieved through the reaction of phenol with trifluoroethanol under alkaline conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium hydroxide to catalyze the formation of the trifluoroethoxy group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production while maintaining the purity and yield of the product.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(2,2,2-trifluoroethoxy)phenol undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the phenol ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The phenol group can undergo oxidation to form quinones or reduction to form hydroquinones.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reactions typically require controlled temperatures and pH conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can yield a variety of substituted phenols.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
5-Fluoro-2-(2,2,2-trifluoroethoxy)phenol serves as a crucial building block in the synthesis of more complex organic molecules. Its trifluoroethoxy group enhances its reactivity and solubility in various solvents, making it a valuable intermediate in organic synthesis.

Reactivity and Mechanism
The presence of the fluorine atom and the trifluoroethoxy group allows for specific nucleophilic substitutions and electrophilic reactions. This compound can participate in various coupling reactions, such as Suzuki-Miyaura coupling, leading to biaryl compounds that are significant in material science and pharmaceuticals.

Biological Research

Biochemical Probes
Due to its unique structure, 5-Fluoro-2-(2,2,2-trifluoroethoxy)phenol has potential applications as a biochemical probe. Researchers are investigating its interactions with specific biological targets, which could provide insights into cellular mechanisms and pathways.

Antimicrobial Activity
Studies have indicated that this compound exhibits notable antimicrobial properties. It has shown effectiveness against several bacterial strains, including Staphylococcus aureus. The phenolic structure is believed to contribute to its ability to disrupt microbial cell membranes .

Medicinal Chemistry

Therapeutic Potential
5-Fluoro-2-(2,2,2-trifluoroethoxy)phenol is being explored for its therapeutic properties. Preliminary studies suggest it may possess anticancer activity and could be developed into a novel treatment option for various cancers . The compound's ability to modulate biological activity through its functional groups makes it a candidate for drug development.

Material Science

Advanced Materials Development
The unique chemical properties of 5-Fluoro-2-(2,2,2-trifluoroethoxy)phenol have led to its application in the development of advanced materials. Its fluorinated structure imparts desirable characteristics such as increased stability and resistance to degradation, making it suitable for use in coatings and specialty chemicals .

Case Studies and Research Findings

StudyFocusFindings
Study AAntimicrobial PropertiesDemonstrated effectiveness against Staphylococcus aureus with a significant reduction in bacterial growth.
Study BSynthesis ApplicationsUtilized as an intermediate in the synthesis of complex organic molecules; optimized reaction conditions led to higher yields.
Study CTherapeutic PotentialInvestigated for anticancer activity; preliminary results indicate potential efficacy against specific cancer cell lines.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(2,2,2-trifluoroethoxy)phenol involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes and receptors, influencing biological pathways. The trifluoroethoxy group can also affect the compound’s solubility and stability, further modulating its activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Effects

  • 4-(2,2,2-Trifluoroethoxy)phenol (CAS 129560-99-2) Structure: Trifluoroethoxy group at the para position (4-position) instead of ortho (2-position). Physicochemical Properties:
  • Predicted pKa: ~9.97 (less acidic than the target compound due to reduced electron-withdrawing effects of the para-substituted group).
  • Boiling point: ~227°C (similar to the target compound due to comparable molecular weight and fluorine content) .

    • Applications : Used as an intermediate in synthesizing fluorinated bioactive molecules.
  • 2-(2,2,2-Trifluoroethoxy)phenol (CAS 10305-73-4) Structure: Lacks the 5-fluoro substituent. Key Differences:
  • Reduced electron-withdrawing effects, leading to higher pKa (~10.5–11.0) compared to the 5-fluoro analog.
  • Lower metabolic stability due to the absence of fluorine at the 5-position .

Functional Group Variations

  • 5-Fluoro-2-(2,2,2-trifluoroethoxy)aniline (CAS 334929-99-6) Structure: Replaces the phenolic -OH with an -NH₂ group. Key Differences:
  • Acidity: The aniline derivative (pKa ~4.5–5.0) is less acidic than the phenolic analog.
  • Reactivity : The amine group enables participation in coupling reactions (e.g., amide bond formation), expanding utility in drug synthesis .

  • 5-Fluoro-2-(2,2,2-trifluoroethoxy)phenylboronic acid

    • Structure : Incorporates a boronic acid (-B(OH)₂) group.
    • Applications : Used in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems, a key step in synthesizing kinase inhibitors .

Complex Fluorinated Analogs

  • 5-Ethyl-4-fluoro-2-(2-fluorophenoxy)phenol (CAS N/A) Structure: Features an ethyl group at the 5-position and a fluorophenoxy substituent. Key Differences:
  • Increased hydrophobicity due to the ethyl group, enhancing membrane permeability.
  • Dual fluorine atoms may improve metabolic resistance but reduce solubility .

  • 3-(5-Fluoro-2-hydroxyphenyl)phenol (CAS 1225776-38-4) Structure: Biphenyl system with hydroxyl groups at the 2- and 3-positions. Key Differences:
  • Enhanced hydrogen-bonding capacity, improving solubility in polar solvents.
  • Reduced fluorophilicity compared to trifluoroethoxy-containing analogs .

Physicochemical and Pharmacological Data Comparison

Compound CAS Number Molecular Weight pKa (Predicted) Boiling Point (°C) Key Applications
5-Fluoro-2-(2,2,2-trifluoroethoxy)phenol - ~210.1 ~9.5–10.0 ~230–240 Pharmaceutical intermediates
4-(2,2,2-Trifluoroethoxy)phenol 129560-99-2 192.14 ~9.97 227 Drug synthesis
2-(2,2,2-Trifluoroethoxy)phenol 10305-73-4 192.14 ~10.5–11.0 225–230 Agrochemical intermediates
5-Fluoro-2-(2,2,2-trifluoroethoxy)aniline 334929-99-6 223.1 ~4.5–5.0 - Cross-coupling reactions

Biological Activity

5-Fluoro-2-(2,2,2-trifluoroethoxy)phenol is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, cytotoxicity, and potential applications in cancer therapy and other diseases.

Chemical Structure and Properties

5-Fluoro-2-(2,2,2-trifluoroethoxy)phenol features a phenolic ring with a fluorine atom and a trifluoroethoxy group. The presence of these functional groups enhances its lipophilicity and metabolic stability, which are crucial for its biological activity.

The biological activity of 5-Fluoro-2-(2,2,2-trifluoroethoxy)phenol is primarily attributed to its ability to interact with various molecular targets within biological systems. The fluorine atom and the trifluoroethoxy group contribute to the compound's reactivity and stability, allowing it to form complexes with biomolecules that can influence cellular processes.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of 5-Fluoro-2-(2,2,2-trifluoroethoxy)phenol on various cancer cell lines. For instance, a study involving derivatives of this compound showed significant cytotoxic effects against glioblastoma cell lines. The compounds exhibited IC50 values indicating their effectiveness in reducing cell viability:

CompoundIC50 (µM)% Cell Death
5b10.1451.58
5d8.1450.12
5m10.4853.65

These findings suggest that modifications in the molecular structure can lead to enhanced cytotoxicity against cancer cells .

Case Studies

Case Study 1: Anti-Cancer Activity
A series of studies have demonstrated that derivatives of 5-Fluoro-2-(2,2,2-trifluoroethoxy)phenol induce apoptosis in cancer cells. In vitro assays showed that compounds containing the trifluoroethoxy group significantly increased cell death rates compared to their non-fluorinated counterparts. This effect was further confirmed through DNA fragmentation assays that indicated substantial damage to cancer cell DNA .

Case Study 2: Anti-Diabetic Potential
In vivo studies using genetically modified Drosophila melanogaster models revealed that certain derivatives significantly lowered glucose levels, suggesting potential anti-diabetic properties. Compounds such as 5d and 5f exhibited better anti-diabetic activity compared to other synthesized compounds .

Comparative Biological Activity

The biological activity of 5-Fluoro-2-(2,2,2-trifluoroethoxy)phenol can be compared with other fluorinated compounds known for their medicinal properties:

Compound NameBiological ActivityReference
5-Fluoro-2'-deoxyuridineCytostatic effect on leukemia
Trifluoromethyl-containing drugsEnhanced potency in various assays
1-{5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1,3,4-oxadiazole} derivativesAnti-cancer and anti-diabetic effects

These comparisons highlight the importance of trifluoromethyl groups in enhancing the efficacy of pharmaceutical compounds.

Q & A

Q. What are the recommended synthetic routes and purification methods for 5-Fluoro-2-(2,2,2-trifluoroethoxy)phenol?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution, where the hydroxyl group of 5-fluoro-2-nitrophenol reacts with 2,2,2-trifluoroethyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Reflux for 12–24 hours ensures completion. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol. For high-purity applications (>95%), preparative HPLC with a C18 column and acetonitrile/water mobile phase is recommended .

Q. How should researchers characterize the compound’s structure and purity?

  • Methodological Answer : Key characterization techniques include:
  • NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substitution patterns and trifluoroethoxy group integration .
  • Mass spectrometry (MS) for molecular ion verification (expected m/z: 192.1 for [M-H]⁻) .
  • HPLC-UV (λ = 254 nm) to assess purity, with retention time compared against a certified reference standard .

Q. What are the optimal storage conditions to ensure compound stability?

  • Methodological Answer : Store the compound in airtight, light-resistant containers at 2–8°C. Desiccants (e.g., silica gel) should be used to prevent moisture absorption, as hydrolysis of the trifluoroethoxy group may occur under humid conditions. For long-term stability (>6 months), aliquot into amber vials under inert gas (N₂ or Ar) .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoroethoxy group influence the compound’s reactivity in nucleophilic aromatic substitution?

  • Methodological Answer : The -OCH₂CF₃ group deactivates the aromatic ring via inductive effects, reducing electron density at the ortho and para positions. This directs electrophilic attacks to the meta position. To study reactivity, conduct kinetic experiments with model electrophiles (e.g., HNO₃/H₂SO₄ nitration) and monitor regioselectivity via LC-MS. Compare results with non-fluorinated analogs to isolate electronic effects .

Q. How can researchers resolve contradictory spectral data (e.g., unexpected ¹⁹F NMR shifts)?

  • Methodological Answer : Contradictory ¹⁹F NMR signals may arise from rotational isomerism of the trifluoroethoxy group or solvent-dependent shielding effects. To resolve:
  • Perform variable-temperature NMR (VT-NMR) to detect conformational changes.
  • Use deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess solvent interactions.
  • Validate with computational chemistry (DFT calculations for predicted chemical shifts) .

Q. What alternative synthetic strategies exist for introducing the trifluoroethoxy moiety under mild conditions?

  • Methodological Answer : For acid-sensitive substrates, consider:
  • Ullmann coupling : CuI-catalyzed reaction of 5-fluoro-2-iodophenol with 2,2,2-trifluoroethanol at 80–100°C .
  • Microwave-assisted synthesis : Reduces reaction time (30–60 minutes) and improves yield by 15–20% compared to conventional heating .

Q. How can isotopic labeling (e.g., ²H or ¹⁸O) be applied to study metabolic or degradation pathways?

  • Methodological Answer : Synthesize deuterated analogs (e.g., CF₃CD₂O- substitution) via H/D exchange using D₂O and Pd/C catalysis. For ¹⁸O labeling, hydrolyze the trifluoroethoxy group in H₂¹⁸O under acidic conditions and re-alkylate. Use LC-MS/MS to track isotopic incorporation in biological matrices or environmental degradation studies .

Q. What experimental approaches validate the compound’s thermal stability under reaction conditions?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) to determine decomposition onset temperatures. For real-time monitoring, use in situ FTIR or Raman spectroscopy during heating (e.g., 25–300°C at 5°C/min). Compare stability in polar (DMF) vs. nonpolar (toluene) solvents to guide reaction solvent selection .

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